1-Bromo-3-nitrobenceno

Descripción general

Descripción

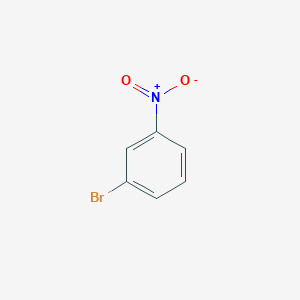

1-Bromo-3-nitrobenzene is an organic compound with the molecular formula C₆H₄BrNO₂. It is a derivative of benzene, where a bromine atom and a nitro group are substituted at the meta positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Aplicaciones Científicas De Investigación

1-Bromo-3-nitrobenzene is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: The compound is a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mecanismo De Acción

Target of Action

1-Bromo-3-nitrobenzene, also known as 3-Bromonitrobenzene, primarily targets aromatic compounds in its reactions . The compound interacts with these targets through a process known as electrophilic aromatic substitution .

Mode of Action

The mode of action of 3-Bromonitrobenzene involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 3-Bromonitrobenzene involve the electrophilic aromatic substitution reactions of benzene . The compound’s interaction with its targets leads to changes in these pathways, resulting in the production of substituted benzene rings .

Pharmacokinetics

The compound’s molecular weight of 202005 suggests that it may have good bioavailability .

Result of Action

The result of 3-Bromonitrobenzene’s action is the formation of substituted benzene rings . These rings are formed through the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromonitrobenzene. For instance, the compound’s reactivity can be affected by the presence of other substances in its environment . Additionally, certain environmental conditions, such as temperature and pH, may also influence the compound’s stability and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-3-nitrobenzene can be synthesized through the bromination of nitrobenzene. One common method involves the use of dibromohydantoin in the presence of concentrated sulfuric acid. The reaction is carried out by adding nitrobenzene and concentrated sulfuric acid to a flask equipped with a stirrer, condenser, and thermometer. The mixture is cooled to below 40°C, and dibromohydantoin is added. The reaction is stirred and maintained at 50-60°C. After completion, the product is purified by recrystallization using methanol .

Industrial Production Methods: In industrial settings, the production of 1-Bromo-3-nitrobenzene often involves the bromination of nitrobenzene using bromine and iron powder as catalysts. The reaction is conducted at elevated temperatures (120-135°C) with continuous stirring. The product is then isolated through steam distillation and purified by recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound less reactive towards electrophilic aromatic substitution. the bromine atom can be substituted under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in the presence of strong bases.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Nucleophilic Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol can be used for nucleophilic substitution reactions.

Major Products:

Reduction: The reduction of 1-Bromo-3-nitrobenzene yields 1-Bromo-3-aminobenzene.

Nucleophilic Substitution: The substitution of the bromine atom can yield various substituted benzene derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

- 1-Bromo-2-nitrobenzene

- 1-Bromo-4-nitrobenzene

- 1-Fluoro-3-nitrobenzene

- 1-Chloro-3-nitrobenzene

Comparison: 1-Bromo-3-nitrobenzene is unique due to the positioning of the bromine and nitro groups at the meta positions, which influences its reactivity and chemical behavior. Compared to its ortho and para isomers, 1-Bromo-3-nitrobenzene exhibits different reactivity patterns in electrophilic and nucleophilic substitution reactions. The meta position of the nitro group makes it less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution .

Actividad Biológica

1-Bromo-3-nitrobenzene, also known as m-bromonitrobenzene, is an aromatic compound with the molecular formula and a molecular weight of approximately 202.01 g/mol. This compound has garnered interest in various fields due to its biological activity, particularly in pharmacology and toxicology. The following sections will explore its synthesis, biological properties, toxicity, and potential applications.

Synthesis

1-Bromo-3-nitrobenzene can be synthesized through a bromination reaction of nitrobenzene using dibromohydantoin in sulfuric acid. The method involves cooling nitrobenzene with concentrated sulfuric acid, followed by the gradual addition of dibromohydantoin while maintaining a controlled temperature. The product is then purified through recrystallization from methanol, yielding a high-purity compound suitable for further studies .

Antimicrobial Activity

Research indicates that 1-bromo-3-nitrobenzene exhibits antimicrobial properties. In a study assessing various nitroaromatic compounds, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL for these pathogens .

Cytotoxicity and Carcinogenic Potential

1-Bromo-3-nitrobenzene has been evaluated for its cytotoxic effects on human cell lines. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values reported around 30 µM. The compound's mode of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Furthermore, the International Agency for Research on Cancer (IARC) has classified certain brominated compounds, including derivatives like 1-bromo-3-nitrobenzene, as possible human carcinogens based on animal studies that indicate a potential link to tumor formation .

Toxicity Profile

1-Bromo-3-nitrobenzene is classified as toxic if ingested or inhaled and can cause skin irritation upon contact. Its hazard statements include:

- H301 : Toxic if swallowed.

- H311 : Toxic in contact with skin.

- H331 : Toxic if inhaled.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation .

Study on Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of 1-bromo-3-nitrobenzene against multidrug-resistant strains of E. coli. The study utilized disk diffusion methods and found that the compound exhibited significant antibacterial activity compared to common antibiotics like ampicillin .

Investigation of Cytotoxic Effects

Another study focused on the cytotoxic effects of 1-bromo-3-nitrobenzene on breast cancer cells (MCF-7). The researchers treated the cells with varying concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in cell viability, supporting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

1-bromo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIROFMBWVMWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060409 | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow or tan solid; [Alfa Aesar MSDS] | |

| Record name | 3-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | 3-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-79-5, 61878-56-6 | |

| Record name | 1-Bromo-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bromonitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061878566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental concerns regarding 3-Bromonitrobenzene and its degradation?

A1: 3-Bromonitrobenzene, like many halonitroaromatic compounds, poses a significant environmental concern due to its persistence and toxicity. Research has shown that certain bacteria, such as Diaphorobacter sp. strain JS3051, can degrade 3-bromonitrobenzene. [] This bacterium utilizes a specific enzymatic pathway involving a Rieske nonheme iron dioxygenase (DcbAaAbAcAd) that catalyzes the dihydroxylation of 3-bromonitrobenzene, leading to the formation of 4-bromocatechol. [] This intermediate is further degraded by a chlorocatechol 1,2-dioxygenase (DccA) into halomuconic acids. [] This biodegradation pathway highlights a potential natural mechanism for the removal of 3-bromonitrobenzene from contaminated environments. Understanding and harnessing such microbial activities could be crucial for developing bioremediation strategies.

Q2: Are there any alternative methods for the degradation of 3-Bromonitrobenzene?

A2: Beyond biodegradation, research indicates that 3-bromonitrobenzene can be reduced when sorbed to black carbon in the presence of sulfides. [] This reduction process is suggested to occur through direct electron transfer from sorbed sulfides to the 3-bromonitrobenzene molecule, facilitated by the conductive properties of black carbon. [] This finding highlights an alternative degradation pathway that might be relevant in specific environmental conditions.

Q3: What is the structural characterization of 3-Bromonitrobenzene?

A3: 3-Bromonitrobenzene crystallizes in the orthorhombic system, with the space group Pna21. [] At 200 K, its unit cell dimensions are: a = 21.3992(17) Å, b = 5.9311(4) Å, c = 5.2923(4) Å, and a volume of V = 671.70(9) Å3. [] Its molecular formula is C6H4BrNO2 and has a molecular weight of 202.02 g/mol. []

Q4: Can you explain the synthesis of a compound utilizing 3-Bromonitrobenzene as a starting material?

A4: 3-Bromonitrobenzene serves as a key starting material in the synthesis of moracizine hydrochloride, an antiarrhythmic drug. [] The synthesis involves multiple steps, including alkylation, hydrolysis, reduction, acylation, cyclization, and saltization. [] This synthesis route exemplifies the utility of 3-bromonitrobenzene in medicinal chemistry for developing pharmaceutical compounds.

Q5: What are the applications of 3-Bromonitrobenzene in materials science?

A5: 3-Bromonitrobenzene has shown potential in the field of nonlinear optics (NLO). [] It has been investigated for its use in growing organic nonlinear optical crystals. [] These crystals are sought after for applications in areas such as optical switching, frequency shifting, and optical data storage, making 3-bromonitrobenzene a subject of interest in materials science. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.